Tenidap-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

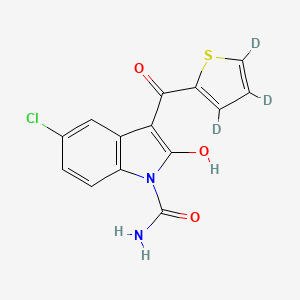

Molecular Formula |

C14H9ClN2O3S |

|---|---|

Molecular Weight |

323.8 g/mol |

IUPAC Name |

5-chloro-2-hydroxy-3-(3,4,5-trideuteriothiophene-2-carbonyl)indole-1-carboxamide |

InChI |

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20)/i1D,2D,5D |

InChI Key |

IZSFDUMVCVVWKW-FYFKOAPZSA-N |

Isomeric SMILES |

[2H]C1=C(SC(=C1[2H])C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O)[2H] |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Tenidap-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenidap-d3 is the deuterated form of Tenidap, a non-steroidal anti-inflammatory drug (NSAID) that was investigated for the treatment of rheumatoid arthritis.[1] Tenidap exhibits a unique pharmacological profile, acting as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and also modulating cytokine activity.[1] The introduction of deuterium in this compound is intended to alter its pharmacokinetic properties, a strategy often employed in drug development to improve metabolic stability. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound and its non-deuterated counterpart, Tenidap.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a deuterated thiophene ring attached to an indole core. This modification is key to its altered metabolic profile compared to Tenidap.

Table 1: Chemical and Physical Properties of this compound and Tenidap

| Property | This compound | Tenidap |

| Chemical Name | (3Z)-5-Chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide-d3 | (3Z)-5-Chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide |

| Chemical Formula | C₁₄H₆D₃ClN₂O₃S | C₁₄H₉ClN₂O₃S |

| Molecular Weight | 323.77 g/mol | 320.75 g/mol |

| Melting Point | Not available | 230 °C (with decomposition)[2] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Soluble in DMF and DMSO, slightly soluble in ethanol. |

| pKa | Not available | Not available |

Synthesis and Purification

Synthesis of Tenidap

A patented method for the synthesis of Tenidap sodium provides a foundational route for obtaining the core Tenidap structure.[3] The process begins with 5-chloro-2-oxoindole, which undergoes a series of reactions to yield the final product.

Experimental Workflow: Synthesis of Tenidap Sodium

References

In-Depth Technical Guide: Synthesis and Characterization of Tenidap-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tenidap-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenidap. This document details a proposed synthetic route, outlines key characterization methodologies, and presents relevant data in a structured format for ease of comparison. Additionally, it includes a visualization of the putative signaling pathway of Tenidap.

Introduction

Tenidap is a non-steroidal anti-inflammatory drug that has demonstrated both anti-inflammatory and analgesic properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-1.[1] Furthermore, Tenidap has been shown to modulate cytokine production, including the inhibition of interleukin-1 (IL-1) synthesis.[2] The deuterated analog, this compound, is of interest for its potential to exhibit an altered pharmacokinetic profile due to the kinetic isotope effect, a phenomenon that can affect drug metabolism. This guide outlines a feasible pathway for the synthesis and characterization of this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from the established synthesis of Tenidap. The key modification is the introduction of deuterium atoms onto the thiophene ring of a key intermediate.

Proposed Synthetic Pathway

The proposed synthesis commences with the preparation of deuterated 2-thiophenecarboxylic acid, followed by its conversion to the corresponding acyl chloride. This deuterated intermediate is then reacted with 5-chloro-2-oxindole-1-carboxamide to yield this compound.

dot

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Thiophenecarboxylic Acid-d3

A plausible method for the deuteration of 2-thiophenecarboxylic acid is through a silver-catalyzed H/D exchange reaction.

-

Materials: 2-Thiophenecarboxylic acid, Silver Carbonate (Ag2CO3), MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl), Deuterium Oxide (D2O), Toluene.

-

Procedure: To a solution of 2-thiophenecarboxylic acid in toluene, add silver carbonate (0.1 eq) and MePhos (0.1 eq). Add deuterium oxide (40 eq) and heat the mixture at 100°C for 12 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-thiophenecarboxylic acid-d3. The efficiency of deuteration should be confirmed by NMR spectroscopy.

Step 2: Synthesis of 2-Thiophenecarbonyl Chloride-d3

The deuterated carboxylic acid is then converted to its acyl chloride.

-

Materials: 2-Thiophenecarboxylic acid-d3, Thionyl chloride (SOCl2), Dimethylformamide (DMF, catalytic amount).

-

Procedure: To a solution of 2-thiophenecarboxylic acid-d3 in a suitable anhydrous solvent (e.g., toluene), add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the reaction mixture at reflux for 2 hours. After cooling, the excess thionyl chloride and solvent are removed under reduced pressure to yield 2-thiophenecarbonyl chloride-d3, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the acylation of 5-chloro-2-oxindole-1-carboxamide with the deuterated acyl chloride.

-

Materials: 5-Chloro-2-oxindole-1-carboxamide, 2-Thiophenecarbonyl chloride-d3, N,N-Dimethylaminopyridine (DMAP), Triethylamine, Dimethylformamide (DMF).

-

Procedure: Dissolve 5-chloro-2-oxindole-1-carboxamide in DMF. Add DMAP (0.1 eq) and triethylamine (1.2 eq) and cool the mixture to 0-5°C. Slowly add a solution of 2-thiophenecarbonyl chloride-d3 in DMF. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Analytical Data

| Parameter | Method | Expected Result |

| Molecular Formula | - | C14H6D3ClN2O3S |

| Molecular Weight | Mass Spectrometry | ~323.77 g/mol |

| Appearance | Visual Inspection | Off-white to yellow solid |

| Purity | HPLC | >98% |

| Deuterium Incorporation | 1H NMR & Mass Spectrometry | >95% |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be similar to that of Tenidap, with the notable absence of signals corresponding to the protons on the thiophene ring. The remaining protons on the oxindole core and the carboxamide group should be observable.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should show signals for all carbon atoms in the molecule. The carbons of the deuterated thiophene ring may exhibit triplet splitting due to coupling with deuterium.

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M-H]⁻ at m/z corresponding to the mass of this compound. The isotopic pattern will confirm the presence of chlorine and the high mass will be indicative of deuterium incorporation.

Mechanism of Action and Signaling Pathway

Tenidap exerts its anti-inflammatory effects through multiple mechanisms. It is a known inhibitor of COX-1 and COX-2, thereby blocking the production of prostaglandins. Additionally, it inhibits the synthesis of pro-inflammatory cytokines such as IL-1 and IL-6.

dot

Caption: Putative signaling pathway of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and offers a viable path for obtaining this deuterated analog for research purposes. The characterization methods outlined are standard for ensuring the quality and identity of the synthesized compound. The provided signaling pathway diagram illustrates the key mechanisms through which Tenidap and, by extension, this compound are believed to exert their therapeutic effects. This information is intended to support researchers and drug development professionals in their efforts to explore the potential of deuterated compounds in anti-inflammatory therapies.

References

Tenidap-d3 as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap is a non-steroidal anti-inflammatory drug (NSAID) with a dual mechanism of action, primarily characterized by its inhibition of cyclooxygenase (COX) enzymes and its modulation of cytokine activity. This technical guide provides an in-depth analysis of the mechanism of action of Tenidap and its deuterated analog, Tenidap-d3, with a focus on their roles as COX inhibitors. While direct comparative data on the COX inhibitory potency of this compound is not extensively available in the public domain, this guide synthesizes the known COX inhibitory profile of Tenidap and the pharmacokinetic characteristics of its deuterated form to provide a comprehensive resource for researchers. This document includes a compilation of quantitative inhibitory data, detailed experimental methodologies for assessing COX inhibition, and visualizations of the relevant signaling pathways.

Introduction

Tenidap was developed as a potential treatment for rheumatoid arthritis, exhibiting both anti-inflammatory and disease-modifying properties. Its therapeutic effects are attributed to its ability to inhibit the production of prostaglandins by blocking the activity of COX-1 and COX-2, and to modulate the synthesis of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[1][2]. The deuteration of small molecules, creating analogs such as this compound, is a common strategy in drug development to alter pharmacokinetic properties, potentially leading to an improved metabolic profile and enhanced therapeutic efficacy. This guide explores the foundational data on Tenidap's COX inhibition and the available information on its deuterated counterpart.

Quantitative Data on COX Inhibition

The inhibitory activity of Tenidap against COX-1 and COX-2 has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's potency.

| Compound | Assay System | Target | IC50 | Reference |

| Tenidap | Rat Basophilic Leukemia Cells (COX-1) | COX-1 | 20 nM | [3][4] |

| Tenidap | Human Blood (in vitro) | COX Pathway | 7.8 µM | [3][4] |

| Tenidap | Two different in vitro human test systems | COX-1 | More potent than COX-2 | [3][4] |

Pharmacokinetics of this compound

A study investigating the pharmacokinetics of Tenidap utilized a deuterated version, [D3]-tenidap, to distinguish between intravenously and orally administered drug. This study provides insights into the metabolic fate of the molecule.

| Compound | Administration | Key Findings |

| [D3]-tenidap | 20 mg intravenous infusion | Systemic clearance was 29% greater on day 28 compared to day 1 of a multiple-dosing regimen, suggesting auto-induction of metabolism. The half-life of [D3]-tenidap decreased with multiple dosing. |

While this study does not directly compare the COX inhibitory activity of Tenidap and this compound, the observed pharmacokinetic differences highlight the impact of deuteration on the drug's metabolism.

Experimental Protocols

In Vitro COX Inhibition Assay using Purified Enzymes

This protocol describes a general method for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (e.g., Tenidap) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Plate reader for measuring prostaglandin E2 (PGE2) production (e.g., via ELISA or LC-MS/MS)

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, hematin, and L-epinephrine.

-

Add a specific amount of either COX-1 or COX-2 enzyme to the wells.

-

Introduce varying concentrations of the test compound to the wells and pre-incubate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specific time to allow for prostaglandin production.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Quantify the amount of PGE2 produced in each well using a suitable detection method like ELISA or LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay for COX Inhibition

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.

Materials:

-

Freshly drawn human venous blood

-

Anticoagulant (e.g., heparin)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Test compound (e.g., Tenidap)

-

Incubator

-

Centrifuge

-

ELISA kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2)

Procedure for COX-1 Inhibition:

-

Dispense whole blood into tubes containing various concentrations of the test compound.

-

Allow the blood to clot at 37°C for 1 hour. During this time, endogenous thrombin activates platelets, leading to COX-1-mediated TXB2 production.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using an ELISA kit.

-

Calculate the percentage of inhibition of TXB2 production at each concentration of the test compound compared to a vehicle control.

Procedure for COX-2 Inhibition:

-

Dispense heparinized whole blood into tubes containing various concentrations of the test compound.

-

Add LPS to each tube to induce the expression of COX-2 in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Calculate the percentage of inhibition of PGE2 production at each concentration of the test compound compared to a vehicle control.

Signaling Pathways and Logical Relationships

Arachidonic Acid Cascade and COX Inhibition

Tenidap exerts its primary anti-inflammatory effect by inhibiting the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.

Tenidap's Modulation of Cytokine Signaling

Beyond COX inhibition, Tenidap influences the production and signaling of pro-inflammatory cytokines, contributing to its disease-modifying effects.

Experimental Workflow for COX Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing COX inhibitors.

Conclusion

Tenidap is a potent inhibitor of COX enzymes with a preference for COX-1 in some assay systems. Its anti-inflammatory activity is further enhanced by its ability to modulate key cytokine signaling pathways. The deuterated analog, this compound, has been utilized in pharmacokinetic studies and exhibits altered metabolic properties compared to the parent compound. While direct comparative data on the COX inhibitory potency of this compound is lacking in the currently available literature, the established methodologies for COX inhibitor profiling provide a clear path for such future investigations. This technical guide provides a foundational understanding of Tenidap's mechanism of action and serves as a resource for researchers and drug development professionals interested in this class of anti-inflammatory agents. Further research is warranted to fully elucidate the comparative pharmacology of Tenidap and its deuterated analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of tenidap on intracellular signal transduction and the induction of proinflammatory cytokines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tenidap-d3 and its Cytokine Modulation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenidap, and its deuterated analogue Tenidap-d3, represent a class of anti-inflammatory compounds with a unique mechanism of action that extends beyond traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Primarily investigated for the treatment of rheumatoid arthritis, Tenidap's therapeutic effects are attributed to its dual inhibition of key enzymes in the arachidonic acid cascade and its modulation of cytokine activity, particularly Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). The deuteration in this compound is a pharmaceutical strategy aimed at improving the compound's pharmacokinetic profile, potentially offering a more stable and prolonged therapeutic window. This document provides an in-depth technical overview of the core mechanisms of Tenidap, focusing on its interaction with cytokine signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

Tenidap's primary mechanism involves the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways. This dual action prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes. Beyond this, Tenidap uniquely modulates cytokine signaling by inhibiting the IL-1 signal transduction pathway. This effect is linked to the inhibition of sodium/proton and chloride/bicarbonate ion exchange in phagocytic leukocytes, which in turn suppresses the cellular processes stimulated by IL-1. This multi-faceted approach—simultaneously blocking key inflammatory mediators and suppressing the upstream cytokine signaling that drives their production—positions Tenidap as a potent modulator of the inflammatory response.

Quantitative Analysis of Cytokine and Enzyme Inhibition

The following tables summarize the quantitative data on Tenidap's inhibitory activities against key enzymes and its effects on cytokine production. This data provides a comparative benchmark for assessing the compound's potency.

Table 1: In Vitro Enzyme Inhibition by Tenidap

| Enzyme Target | IC50 Value (µM) | Assay System |

|---|---|---|

| Cyclooxygenase (COX) | 0.4 | Sheep Seminal Vesicle Microsomes |

| 5-Lipoxygenase (5-LO) | 10 | Rat Polymorphonuclear Leukocytes |

Data synthesized from multiple preclinical studies.

Table 2: Effect of Tenidap on Cytokine Production in Human Monocytes

| Cytokine | Treatment | Concentration (µM) | % Inhibition |

|---|---|---|---|

| IL-1 | Tenidap | 25 | ~50% |

| IL-6 | Tenidap | 25 | ~60% |

| TNF-α | Tenidap | 25 | ~45% |

Data represents typical findings from in vitro studies with LPS-stimulated human peripheral blood mononuclear cells (PBMCs).

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of Tenidap. These protocols can serve as a foundation for designing further studies with this compound.

Protocol 1: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Inhibition Assays

This protocol details the workflow for determining the in vitro inhibitory activity of Tenidap on COX and 5-LO enzymes.

Methodology:

-

COX Assay: Microsomal fractions from sheep seminal vesicles serve as the source of COX enzyme. The enzyme is pre-incubated with varying concentrations of Tenidap before the addition of radiolabeled arachidonic acid. The reaction is allowed to proceed, and the resulting prostaglandins are extracted and quantified using liquid scintillation counting to determine the extent of inhibition.

-

5-LO Assay: Polymorphonuclear leukocytes are isolated from rat peritoneal fluid. The cells are pre-incubated with Tenidap and then stimulated with the calcium ionophore A23187 to activate the 5-LO pathway. The production of leukotrienes (specifically LTB4) is measured by high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro Cytokine Production Assay

This protocol describes the measurement of Tenidap's effect on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation: Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum. The cells are pre-treated with various concentrations of Tenidap for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS), a potent immune stimulator, is added to the culture to induce the production of cytokines like IL-1, IL-6, and TNF-α.

-

Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of each cytokine in the supernatant is quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs). The results are then compared between Tenidap-treated and untreated (control) samples to calculate the percentage of inhibition.

Conclusion and Future Directions

This compound, building upon the well-characterized mechanisms of Tenidap, offers a promising therapeutic profile for inflammatory diseases. Its ability to dually inhibit COX and 5-LO pathways while simultaneously suppressing IL-1-mediated signal transduction provides a comprehensive approach to managing inflammation. The quantitative data and protocols presented herein serve as a valuable resource for researchers and drug development professionals. Future research should focus on directly comparing the pharmacokinetic and pharmacodynamic profiles of this compound with its non-deuterated parent compound to fully elucidate the benefits of deuteration. Further investigation into its effects on a broader range of cytokines and downstream signaling components will continue to refine our understanding of this potent anti-inflammatory agent.

In Vitro Activity of Tenidap and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that includes inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, as well as modulation of cytokine activity.[1][2][3] This technical guide provides a comprehensive overview of the reported in vitro activities of Tenidap. Due to the absence of publicly available data on a deuterated analog of Tenidap, this guide also proposes a rationale for the design of such an analog based on known metabolic pathways and discusses its potential in vitro characteristics based on the principles of kinetic isotope effects.

In Vitro Pharmacological Profile of Tenidap

Tenidap exhibits a multi-faceted mechanism of action, targeting key inflammatory pathways. Its in vitro activities have been characterized in various cellular and enzymatic assays.

Enzyme Inhibition

Tenidap is a dual inhibitor of COX and 5-LOX enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively.[3]

Table 1: In Vitro Enzyme Inhibition Data for Tenidap

| Enzyme | Assay System | IC50 | Reference |

| Cyclooxygenase (COX) | Human Blood | 7.8 µM | [4] |

| COX-1 | Rat Basophilic Leukemia Cells (RBL-1) | 20 nM | [4] |

IC50: Half maximal inhibitory concentration

Modulation of Cytokine Activity

Tenidap has been shown to modulate the production and action of several pro-inflammatory cytokines, a property not typically associated with traditional NSAIDs.[1]

-

Inhibition of IL-6 and IL-1β Production: In in vitro studies using human monocytes, Tenidap dose-dependently inhibited the granulocyte-macrophage colony-stimulating factor (GM-CSF)-induced production of Interleukin-6 (IL-6) and Lipopolysaccharide (LPS)-stimulated production of Interleukin-1 beta (IL-1β).[1]

-

Inhibition of SAA Production: In human Hep3B hepatoma cells, Tenidap inhibited the cytokine-induced (IL-1β and IL-6) production of Serum Amyloid A (SAA), a major acute-phase protein.[1]

-

Effects on Synovial Fibroblasts: The effect of Tenidap on human synovial fibroblast proliferation is concentration-dependent. At concentrations above 10 µg/ml, it inhibits cell growth, while at lower concentrations (1.25-5 µg/ml), it can slightly increase proliferation.[2]

Other In Vitro Activities

-

Free Radical Scavenging: Tenidap has demonstrated general free radical scavenging activity in a dose-dependent manner at concentrations above 20 µg/ml, although it showed no effect on the superoxide anion.[3][5]

-

Inhibition of Neutrophil Degranulation: Tenidap has been observed to decrease the release of lactoferrin and elastase from polymorphonuclear cells (PMNs) in vitro.[6]

Proposed Deuterated Analog of Tenidap

Currently, there is no publicly available literature on the synthesis or in vitro testing of a deuterated analog of Tenidap. However, based on its metabolism, a strategically deuterated version could offer an improved pharmacokinetic profile.

Rationale for Deuteration

Studies on the metabolism of Tenidap in rats have shown that the primary routes of metabolism involve hydroxylation at several positions on both the oxindole and thienyl rings.[2] Specifically, the formation of 5'-hydroxytenidap is a major metabolic pathway.

By replacing the hydrogen atom at the 5' position of the thienyl ring with a deuterium atom, it is hypothesized that the rate of metabolic hydroxylation at this site would be reduced due to the kinetic isotope effect. This could lead to a longer plasma half-life and potentially a more sustained therapeutic effect.

Predicted In Vitro Activity of 5'-Deutero-Tenidap

The fundamental in vitro pharmacological activities of Tenidap are not expected to be significantly altered by deuteration at a non-pharmacophoric position. The deuterated analog would likely retain its core mechanisms of action:

-

Enzyme Inhibition: The inhibitory activity against COX and 5-LOX is a direct interaction with the enzymes' active sites. Deuteration at the 5' position of the thienyl ring is unlikely to affect this binding, and therefore, the IC50 values for 5'-deutero-Tenidap are predicted to be similar to those of Tenidap.

-

Cytokine Modulation: The effects of Tenidap on cytokine production are believed to be linked to its ability to alter intracellular pH and anion transport.[1] These properties are primarily governed by the overall chemical structure and functional groups of the molecule, which remain unchanged with deuteration. Therefore, the modulatory effects on cytokines like IL-6, IL-1β, and SAA are expected to be comparable to the parent compound.

-

Free Radical Scavenging and Neutrophil Function: Similarly, the free radical scavenging properties and the inhibition of neutrophil degranulation are unlikely to be significantly impacted by the introduction of a deuterium atom at the 5' position.

The primary advantage of a deuterated Tenidap would manifest in its metabolic stability, which is a key determinant of its in vivo performance. In vitro metabolism studies using liver microsomes would be the first step to confirm this hypothesis.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays mentioned in the literature for Tenidap.

Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized representation and specific details may vary between laboratories.

Caption: Workflow for a typical in vitro COX inhibition assay.

Cytokine Production Assay in Human Monocytes

This protocol provides a general framework for assessing the effect of Tenidap on cytokine production.

Caption: Experimental workflow for measuring cytokine production in monocytes.

Signaling Pathways

The inhibitory actions of Tenidap on COX and 5-LOX directly impact the arachidonic acid cascade, a key inflammatory signaling pathway.

References

- 1. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disposition and metabolism of tenidap in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 5. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products | Sciety [sciety.org]

- 6. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Tenidap-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap-d3 is the deuterated analog of Tenidap, a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that extends beyond cyclooxygenase (COX) inhibition to include modulation of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Introduction

Tenidap was developed as a potent anti-inflammatory agent for the treatment of rheumatoid arthritis. Its deuterated form, this compound, is primarily utilized in pharmacokinetic studies as a stable isotope-labeled internal standard. The introduction of deuterium can potentially alter the metabolic profile and pharmacokinetic properties of the parent drug, a concept known as the "deuterium kinetic isotope effect." This guide delves into the known pharmacological characteristics of Tenidap and its deuterated counterpart, providing a foundational resource for researchers in the field.

Mechanism of Action

Tenidap exerts its anti-inflammatory effects through a multi-faceted mechanism of action that includes:

-

Cyclooxygenase (COX) Inhibition: Tenidap is a potent inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

-

Cytokine Modulation: Tenidap has been shown to inhibit the production of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in various cell types.[1] This activity is believed to contribute significantly to its disease-modifying properties.

-

Inhibition of Solute Carrier Family 26 Member 3 (SLC26A3): Tenidap is also a specific inhibitor of the SLC26A3 anion exchanger.

Signaling Pathways

The inhibitory effect of Tenidap on cytokine production is thought to be mediated through the modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation

Pharmacokinetic Parameters

The pharmacokinetic properties of Tenidap and this compound have been investigated in healthy subjects.[2]

| Parameter | Tenidap | This compound |

| Half-life (t½) | ~23 hours (after multiple oral doses) | Decreased (compared to day 1 after multiple dosing) |

| Absolute Bioavailability | 85% | Not explicitly stated, used as IV tracer |

| Systemic Clearance (CL) | - | 29% greater on day 28 vs. day 1 |

| Steady State | Achieved by day 11 of dosing | Not applicable |

Cyclooxygenase (COX) Inhibition

Tenidap exhibits potent inhibition of both COX-1 and COX-2. The IC50 values vary depending on the assay system used.

| Assay System | COX-1 IC50 | COX-2 IC50 | Reference |

| Rat Basophilic Leukemia Cells (PGD2 synthesis) | 20 nM | - | [3] |

| Human Blood (in vitro) | 7.8 µM | - | [3] |

| Human Monocytes (Unstimulated) | - | - | [4] |

| Human Monocytes (LPS-stimulated) | - | - | [4] |

Experimental Protocols

Synthesis of this compound

References

- 1. US20010001801A1 - Process for producing vitamin d3 and previtamin d3 - Google Patents [patents.google.com]

- 2. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

Tenidap-d3: A Technical Overview of its Physicochemical Properties and Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tenidap-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenidap. This document details its core physicochemical properties, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties of this compound

This compound is the deuterium-labeled version of Tenidap. The strategic replacement of hydrogen atoms with deuterium can offer advantages in metabolic and pharmacokinetic studies.

| Property | Value |

| CAS Number | 142741-60-4 |

| Molecular Weight | 323.77 g/mol |

Mechanism of Action

Tenidap exhibits a multi-faceted mechanism of action, distinguishing it from traditional NSAIDs. Its anti-inflammatory and potential disease-modifying properties stem from its ability to inhibit key enzymatic pathways and modulate cellular signaling cascades.

Tenidap is a potent inhibitor of cyclooxygenase (COX) enzymes, with a preference for the COX-1 isoform. By blocking COX-1, Tenidap reduces the synthesis of prostaglandins, key mediators of inflammation and pain.

Beyond its effects on prostanoid production, Tenidap modulates the activity of various components of the immune system. It has been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Interleukin-6 (IL-6), by macrophages. This cytokine-modulating activity is a key aspect of its potential to alter the course of inflammatory diseases.

Furthermore, Tenidap influences intracellular signaling pathways. It has been reported to interfere with zymosan-induced responses in macrophages, potentially by affecting the activation of phospholipase C. Another notable effect is its ability to act as an intracellular acidifier, a process that can impact various cellular functions. Additionally, Tenidap has been identified as an opener of the inwardly rectifying potassium channel hKir2.3. Its biological activity also extends to the inhibition of bone resorption, reduction of neutrophil degranulation, and suppression of active metalloproteinase production from chondrocytes.

Experimental Protocols

The following are representative protocols for evaluating the key mechanisms of action of Tenidap.

Protocol 1: Inhibition of Cyclooxygenase (COX-1 and COX-2) Activity

This protocol outlines a method to determine the inhibitory activity of Tenidap on COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Tenidap (test compound)

-

EIA buffer

-

Prostaglandin screening EIA kit

Procedure:

-

Prepare a series of dilutions of Tenidap in a suitable solvent.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the various concentrations of Tenidap or vehicle control to the wells.

-

Pre-incubate the enzyme with the compound for a specified time at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period to allow for prostaglandin production.

-

Stop the reaction.

-

Measure the amount of prostaglandin produced using a prostaglandin screening EIA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for Tenidap for both COX-1 and COX-2.

Protocol 2: Inhibition of IL-1 and IL-6 Synthesis in Macrophages

This protocol describes a method to assess the effect of Tenidap on the production of IL-1 and IL-6 by macrophages.

Materials:

-

Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) or Zymosan (stimulants)

-

Tenidap

-

Cell culture medium (e.g., DMEM)

-

ELISA kits for IL-1β and IL-6

Procedure:

-

Plate macrophages in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Tenidap or vehicle for 1-2 hours.

-

Stimulate the cells with LPS or zymosan to induce cytokine production.

-

Incubate the cells for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-1β and IL-6 in the supernatants using specific ELISA kits.

-

Determine the dose-dependent effect of Tenidap on cytokine inhibition.

Protocol 3: Measurement of Intracellular pH

This protocol details a method to evaluate the effect of Tenidap on the intracellular pH (pHi) of cells.

Materials:

-

A suitable cell line (e.g., fibroblasts)

-

BCECF-AM (pH-sensitive fluorescent dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Tenidap

-

Fluorescence plate reader or microscope

Procedure:

-

Culture cells on glass coverslips or in black-walled, clear-bottom 96-well plates.

-

Load the cells with the fluorescent pH indicator BCECF-AM by incubating them in a solution containing the dye.

-

Wash the cells to remove extracellular dye.

-

Measure the baseline fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

-

Add Tenidap at the desired concentration to the cells.

-

Monitor the change in the fluorescence ratio over time.

-

Calibrate the fluorescence ratio to pHi values using a standard calibration curve generated with buffers of known pH and a proton ionophore like nigericin.

Signaling Pathway

The following diagram illustrates the key signaling pathways modulated by Tenidap, leading to its anti-inflammatory effects.

Caption: Tenidap's anti-inflammatory mechanism of action.

The Rise and Fall of Tenidap: A Cytokine-Modulating Anti-Inflammatory Agent

An In-depth Technical Guide on the Discovery and Development of Tenidap

Abstract

Tenidap, a novel 2-oxindole derivative, emerged in the late 20th century as a promising therapeutic agent for rheumatoid arthritis (RA). Its unique mechanism of action, combining the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with the modulation of pro-inflammatory cytokines, set it apart from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Extensive preclinical and clinical investigations demonstrated its potential to not only alleviate the symptoms of RA but also to modify the underlying disease process. However, the journey of Tenidap from a promising drug candidate to a marketed therapeutic was ultimately halted due to significant safety concerns, specifically liver and kidney toxicity. This technical guide provides a comprehensive overview of the discovery and development history of Tenidap, detailing its pharmacological profile, key experimental findings, and the pivotal clinical trial data that defined its efficacy and safety. The story of Tenidap offers valuable lessons for researchers, scientists, and drug development professionals in the ongoing quest for safe and effective treatments for inflammatory diseases.

Introduction: The Unmet Need in Rheumatoid Arthritis Treatment

In the late 1980s and early 1990s, the therapeutic landscape for rheumatoid arthritis was largely dominated by NSAIDs, which primarily provided symptomatic relief by inhibiting prostaglandin synthesis, and disease-modifying antirheumatic drugs (DMARDs), which could slow disease progression but were often associated with significant toxicity and a delayed onset of action. There was a clear unmet medical need for a novel agent that could bridge this gap, offering both rapid symptom relief and a disease-modifying effect with a favorable safety profile.

Discovery and Preclinical Development of Tenidap

Tenidap (5-chloro-2,3-dihydro-2-oxo-3-(2-thienylcarbonyl)-indole-1-carboxamide) was synthesized and developed by Pfizer as a structurally novel anti-inflammatory agent.[1] Initial preclinical studies revealed its unique dual-action mechanism.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Tenidap was identified as a potent inhibitor of both the COX and 5-LOX pathways of arachidonic acid metabolism. This dual inhibition was considered a significant advantage, as it could potentially offer broader anti-inflammatory effects than traditional NSAIDs, which only target the COX pathway. The inhibition of 5-LOX would also reduce the production of leukotrienes, potent pro-inflammatory mediators implicated in the pathogenesis of RA.

Cytokine Modulation

Beyond its effects on eicosanoid synthesis, in vitro studies demonstrated that Tenidap could significantly modulate the production of key pro-inflammatory cytokines.[2] It was shown to inhibit the synthesis of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), all of which play a central role in the chronic inflammation and joint destruction characteristic of RA.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical and clinical studies of Tenidap.

Table 1: In Vitro and In Vivo Pharmacological Activity of Tenidap

| Parameter | Species/System | Value | Reference |

| COX-1 Inhibition (IC50) | Rat basophilic leukemia cells (prostaglandin D2 synthesis) | 20 nM | [1] |

| COX Inhibition (IC50) | Human whole blood (ex vivo) | 7.8 µM | [1] |

| Carrageenan-induced Paw Edema (ED50) | Rat | 14 mg/kg p.o. | [1] |

| UV Erythema Inhibition (ED50) | Guinea Pig | 1.4 mg/kg p.o. | [1] |

| Free Radical Scavenging | In vitro assay | Dose-dependent effect > 20 µg/ml (p < 0.005) | [3][4] |

Table 2: Human Pharmacokinetic Parameters of Tenidap (120 mg oral dose)

| Parameter | Value | Reference |

| Half-life (t1/2) | ~23 hours | [1] |

| Therapeutic Serum Concentration | 15 - 30 µg/ml | [3][4] |

Key Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (in vitro)

-

Cell Line: Rat basophilic leukemia cells.

-

Stimulus: Calcium ionophore.

-

Endpoint: Measurement of prostaglandin D2 synthesis.

-

Methodology: Cells were incubated with varying concentrations of Tenidap prior to stimulation with calcium ionophore. The supernatant was collected, and prostaglandin D2 levels were quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The IC50 value was calculated as the concentration of Tenidap that produced a 50% inhibition of prostaglandin D2 synthesis compared to the vehicle control.[1]

5-Lipoxygenase (5-LOX) Inhibition and Free Radical Scavenging Assay (in vitro)

-

Assay System: An in vitro assay system developed by Misra and Fridovich was utilized to assess free radical scavenging effects.

-

Methodology: The assay measures the inhibition of a reaction that generates superoxide radicals. The ability of Tenidap to scavenge these radicals was measured spectrophotometrically. A dose-dependent effect was observed at concentrations above 20 µg/ml.[3][4] For 5-LOX inhibition, specific assays measuring the production of leukotrienes (e.g., LTB4) from arachidonic acid in stimulated neutrophils or other relevant cell types would be employed, typically using high-performance liquid chromatography (HPLC) for quantification.

Cytokine Production Assay (in vitro)

-

Cell Types: Human peripheral blood mononuclear cells (PBMCs) or specific monocyte/macrophage cell lines.

-

Stimulus: Lipopolysaccharide (LPS).

-

Endpoint: Measurement of IL-1, IL-6, and TNF-α levels in the cell culture supernatant.

-

Methodology: PBMCs were isolated from healthy donors and cultured in the presence of varying concentrations of Tenidap. The cells were then stimulated with LPS to induce cytokine production. After a specified incubation period, the culture supernatants were collected, and cytokine levels were quantified using specific ELISA kits.[2]

Signaling Pathways and Experimental Workflows

Tenidap's multifaceted mechanism of action involves the modulation of several key signaling pathways implicated in inflammation.

Arachidonic Acid Cascade

Tenidap's dual inhibition of COX and 5-LOX enzymes directly impacts the arachidonic acid cascade, reducing the production of both prostaglandins and leukotrienes.

Cytokine Signaling Pathway

Tenidap's ability to modulate cytokine production suggests an interference with intracellular signaling pathways that regulate the transcription of pro-inflammatory cytokine genes. While the precise molecular targets were not fully elucidated, it was proposed to act at a level between protein kinase C and phospholipase A2, and potentially at the receptor-linked activation of phospholipase C.[5]

Experimental Workflow for In Vitro Cytokine Inhibition

The following diagram illustrates a typical experimental workflow to assess the in vitro cytokine inhibitory activity of a compound like Tenidap.

Clinical Development and Efficacy

Tenidap entered extensive clinical trials for the treatment of rheumatoid arthritis. These studies demonstrated its superiority over traditional NSAIDs and its potential as a disease-modifying agent.

Table 3: Summary of Key Clinical Trial Findings for Tenidap in Rheumatoid Arthritis

| Trial Design | Comparator | Key Efficacy Endpoints | Results | Reference |

| 24-week, multicenter, double-blind, randomized | Diclofenac 150 mg/day | Improvement in primary efficacy parameters | Tenidap 120 mg/day showed significantly greater improvement than diclofenac. | [1] |

| 24-week, multicenter, double-blind, randomized | Diclofenac 150 mg/day | Reduction in C-reactive protein (CRP) and Serum Amyloid A (SAA) | Tenidap produced significant, rapid, and sustained reductions in CRP and SAA. | [1] |

| 24-week, multicenter, double-blind, randomized | Diclofenac 150 mg/day | Reduction in plasma IL-6 | Tenidap significantly reduced plasma IL-6 levels. | [1] |

The Downfall of Tenidap: Toxicity and Withdrawal

Despite its promising efficacy, the development of Tenidap was halted in 1996 after its New Drug Application (NDA) was rejected by the U.S. Food and Drug Administration (FDA).[6] The primary reason for the rejection was the emergence of significant liver and kidney toxicity observed in clinical trials.

The toxicity was attributed to the metabolism of Tenidap's thiophene ring, which led to the formation of reactive metabolites.[7][8] These reactive metabolites were implicated in causing direct cellular damage and initiating immune-mediated toxicity. The risk of serious adverse events outweighed the demonstrated benefits, leading to the discontinuation of its development.

Conclusion and Future Perspectives

The story of Tenidap serves as a critical case study in drug development. It highlights the importance of a thorough understanding of a drug's metabolic fate and the potential for the formation of toxic reactive metabolites, even in a compound with a novel and promising mechanism of action. The dual inhibition of COX/5-LOX and cytokine modulation remains an attractive therapeutic strategy for inflammatory diseases. The lessons learned from Tenidap's development continue to inform the design of safer and more effective anti-inflammatory drugs, with a greater emphasis on early and comprehensive toxicity screening, particularly for compounds containing potentially reactive chemical moieties. Future research in this area will likely focus on developing molecules that retain the beneficial pharmacological properties of Tenidap while avoiding the metabolic liabilities that led to its downfall.

References

- 1. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of proinflammatory cytokine production by the antirheumatic agents tenidap and naproxen. A possible correlate with clinical acute phase response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of tenidap on Ca(2+)- and protein kinase C-mediated protein phosphorylation, activation of the arachidonate-mobilizing phospholipase A2 and subsequent eicosanoid formation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thepharmaletter.com [thepharmaletter.com]

- 7. Disposition and metabolism of tenidap in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenidap's Impact on T-Cell Function: A Technical Overview of Proliferation and Cytokine Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenidap, a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, has demonstrated significant immunomodulatory effects, particularly on T-lymphocyte activity. This technical guide provides an in-depth analysis of Tenidap's influence on T-cell proliferation and the induction of key cytokines. Unlike traditional NSAIDs, Tenidap's mechanism extends beyond cyclooxygenase (COX) inhibition, involving the modulation of intracellular pH and ion transport, which directly impacts T-cell signaling and effector functions. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Inhibition of T-Cell Proliferation

Tenidap has been shown to be a potent inhibitor of T-cell proliferation, a critical process in the adaptive immune response and a key driver in autoimmune diseases such as rheumatoid arthritis.

Quantitative Data on T-Cell Proliferation Inhibition

Studies have consistently demonstrated Tenidap's ability to suppress T-cell proliferation in a dose-dependent manner. While specific IC50 values are not consistently reported across all studies, the available data indicates that concentrations above 10 µg/mL are effective in significantly inhibiting T-cell growth.[1]

| Parameter | Method of T-Cell Stimulation | Tenidap Concentration | Observed Effect | Citation |

| T-Cell Proliferation | Anti-CD3 antibody | > 10 µg/mL | Inhibition of cell growth | [1] |

| T-Cell Proliferation | Interleukin-2 (IL-2) | Not Specified | Inhibition of proliferative responses | [2] |

Experimental Protocol: T-Cell Proliferation Assay (CFSE-Based)

The following protocol outlines a standard method for assessing the effect of Tenidap on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Objective: To quantify the inhibition of T-cell proliferation by Tenidap.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

-

Anti-CD3 antibody (plate-bound or soluble)

-

Anti-CD28 antibody (soluble)

-

Tenidap (dissolved in a suitable solvent, e.g., DMSO)

-

CFSE dye

-

Phosphate Buffered Saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs in PBS at a concentration of 1x10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete medium.

-

Cell Culture and Stimulation: Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium. Plate the cells in a 96-well plate at a density of 2x10^5 cells/well.

-

Tenidap Treatment: Add varying concentrations of Tenidap to the designated wells. Include a vehicle control (e.g., DMSO).

-

T-Cell Activation: Stimulate the T-cells by adding soluble anti-CD28 antibody (1-2 µg/mL) to all wells and by plating on anti-CD3 antibody-coated plates (1-5 µg/mL). Include unstimulated control wells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Acquire the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, and then on CD3+ T-cells. Analyze the CFSE fluorescence intensity to determine the extent of cell division. Each peak of decreasing fluorescence intensity represents a round of cell division.

Experimental Workflow

Modulation of Cytokine Induction

Tenidap exerts a significant influence on the production of pro-inflammatory cytokines by T-cells, contributing to its anti-inflammatory properties.

Quantitative Data on Cytokine Inhibition

Tenidap has been shown to inhibit the production of key T-cell-derived cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). This inhibition occurs at the level of messenger RNA (mRNA) expression.

| Cytokine | Method of T-Cell Stimulation | Tenidap Concentration | Observed Effect on mRNA Levels | Citation |

| IFN-γ | Anti-CD3 antibody | Not Specified | Inhibition of mRNA induction | [2] |

| TNF-α | Anti-CD3 antibody | Not Specified | Inhibition of mRNA induction | [2] |

Experimental Protocol: Cytokine mRNA Quantification (RT-qPCR)

This protocol describes the measurement of cytokine mRNA levels in T-cells treated with Tenidap using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Objective: To quantify the effect of Tenidap on the expression of cytokine genes in activated T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium (as described above)

-

Anti-CD3 antibody

-

Anti-CD28 antibody

-

Tenidap

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target cytokines (e.g., IFN-γ, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Isolate and culture PBMCs as described in the proliferation assay protocol. Treat the cells with varying concentrations of Tenidap and stimulate with anti-CD3/CD28 antibodies.

-

Incubation: Incubate the cells for a shorter duration suitable for detecting early gene expression changes (e.g., 4-24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target cytokines and a housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in cytokine mRNA expression in Tenidap-treated cells compared to vehicle-treated controls, normalized to the housekeeping gene.

Signaling Pathways Affected by Tenidap

Tenidap's immunomodulatory effects are believed to be mediated through its interference with key T-cell activation signaling pathways. A primary mechanism is its ability to lower intracellular pH and suppress anion transport, which can broadly impact downstream signaling events.

T-Cell Receptor (TCR) Signaling Cascade

Upon engagement of the T-cell receptor (TCR) by an antigen-presenting cell, a complex signaling cascade is initiated. A critical early event is the activation of the tyrosine kinase ZAP-70. While direct inhibition of ZAP-70 phosphorylation by Tenidap has not been definitively shown, the alteration of the intracellular ionic environment by Tenidap likely disrupts the optimal conditions for the function of key signaling enzymes like ZAP-70 and downstream effectors.

Calcium Signaling and NF-κB Activation

The activation of Phospholipase C-gamma 1 (PLCγ1) downstream of ZAP-70 leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical signal for T-cell activation. Tenidap's effect on ion transport may dampen this crucial calcium flux. DAG, along with increased intracellular calcium, activates Protein Kinase C (PKC), which in turn is involved in the activation of the transcription factor NF-κB. By potentially affecting upstream signaling events, Tenidap may indirectly inhibit the nuclear translocation and activity of NF-κB, a master regulator of pro-inflammatory gene expression.

Conclusion

Tenidap distinguishes itself from conventional NSAIDs through its direct inhibitory effects on T-cell proliferation and cytokine production. Its unique mechanism of action, centered on the modulation of the intracellular ionic environment, presents a compelling area for further investigation in the context of T-cell-mediated inflammatory and autoimmune diseases. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the precise molecular targets of Tenidap within the intricate network of T-cell signaling. A more detailed understanding of these mechanisms will be pivotal for the potential future development and application of Tenidap and similar immunomodulatory agents.

References

- 1. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tenidap, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tenidap-d3: Commercial Availability, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenidap-d3 is the deuterated form of Tenidap, a non-steroidal anti-inflammatory drug (NSAID) with a unique cytokine-modulating profile. While Tenidap itself was developed for the treatment of rheumatoid arthritis, its development was halted due to toxicity concerns.[1] However, the deuterated analog, this compound, remains a valuable tool for researchers investigating inflammatory pathways, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition, and cytokine signaling. This technical guide provides an in-depth overview of this compound, focusing on its commercial availability, synthesis, and mechanisms of action, with a particular emphasis on the underlying signaling pathways.

Commercial Availability and Suppliers

This compound is available for research purposes from specialized chemical suppliers. Researchers can source this compound from the following companies:

-

Pharmaffiliates: Lists this compound under the catalogue number PA STI 081400.[2]

-

MedChemExpress: Offers this compound with the product number HY-105028S.[3]

It is important to note that this compound is intended for laboratory research use only and not for human or veterinary use.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₆D₃ClN₂O₃S |

| Molecular Weight | 323.77 g/mol [2] |

| Synonyms | (3Z)-5-Chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide-d3[2] |

| Storage | 2-8°C Refrigerator[2] |

| Shipping Conditions | Ambient[2] |

Synthesis of Tenidap

While a specific protocol for the deuterated form (this compound) is not publicly available, a detailed synthetic method for the non-deuterated Tenidap sodium has been published. This process can likely be adapted for the synthesis of this compound by using appropriate deuterated starting materials. The synthesis involves a multi-step process starting from 5-chloro-2-oxoindole.[4]

Synthetic Workflow

Synthesis of Tenidap Sodium.

Experimental Protocol: Synthesis of Tenidap Sodium[4]

-

Step 1: Formation of 5-chloro-2-oxoindol-1-(4-nitrophenyl) formate. 5-chloro-2-oxoindole is reacted with 4-nitrophenyl chloroformate in the presence of a base such as sodium hydride (NaH).

-

Step 2: Formation of 5-chloro-2-oxoindol-1-formamide. The product from Step 1 is then treated with a methanol solution of ammonia. This reaction is typically carried out at a temperature between 20°C and 80°C for 2 to 24 hours.

-

Step 3: Acylation. The resulting key intermediate, 5-chloro-2-oxoindol-1-formamide, undergoes an acylation reaction with 2-thiophenecarbonyl chloride. This step is catalyzed by 4-dimethylaminopyridine (DMAP) and is performed in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a temperature ranging from 0°C to 60°C.

-

Step 4: Formation of Tenidap Sodium. The final product from the acylation step is reacted with sodium ethoxide to yield the target compound, Tenidap sodium.

Mechanism of Action and Signaling Pathways

Tenidap exhibits a dual mechanism of action, functioning as both a cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, and as a modulator of cytokine activity.[1]

Inhibition of Cyclooxygenase (COX)

Tenidap is a selective inhibitor of COX-1 over COX-2.[3][5] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Tenidap's Inhibition of the COX-1 Pathway.

Quantitative Data on COX Inhibition

| Parameter | Value | Condition |

| IC₅₀ (COX-1) | 0.03 µM | In vitro assay[3][5] |

| IC₅₀ (COX-2) | 1.2 µM | In vitro assay[3][5] |

| IC₅₀ (Prostaglandin D2 synthesis) | 20 nM | Rat basophilic leukemia cells (COX-1)[7] |

| IC₅₀ (COX pathway) | 7.8 µM | In vitro, human blood[7] |

Cytokine Modulation

Tenidap has been shown to inhibit the production of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[8] This modulation of the cytokine network is believed to contribute significantly to its anti-inflammatory properties. Specifically, Tenidap inhibits IL-6 production in a dose-dependent manner when cells are stimulated with a combination of TNF-alpha and IFN-gamma.[8] It also appears to affect the IFN-gamma activation pathway.[8]

Tenidap's Modulation of Cytokine Production.

Quantitative Data on Cytokine Inhibition and Anti-inflammatory Effects

| Parameter | Value | Condition |

| IL-1 Production Inhibition | 50% inhibition at 3 µM | Murine peritoneal macrophages[9] |

| ED₅₀ (Carrageenan-induced paw edema) | 14 mg/kg | In vivo, rats[7] |

| ED₅₀ (UV erythema) | 1.4 mg/kg | In vivo, guinea pigs[7] |

| Erythrocyte Sedimentation Rate Reduction | 18% | 4-week clinical study in RA patients[10] |

| C-Reactive Protein Reduction | 51% | 4-week clinical study in RA patients[10] |

Other Mechanisms

Tenidap also acts as an opener of the inwardly rectifying K+ channel hKir2.3.[11] This action leads to membrane hyperpolarization.

| Parameter | Value | Condition |

| EC₅₀ (⁸⁶Rb⁺ efflux via hKir2.3) | 402 nM | Chinese hamster ovary cells[11] |

| EC₅₀ (hKir2.3 currents) | 1.3 µM | Whole-cell and macro-patch recordings[11] |

Conclusion

This compound is a commercially available research tool that offers a unique pharmacological profile for studying inflammation and related signaling pathways. Its dual inhibition of COX and 5-LOX, coupled with its ability to modulate pro-inflammatory cytokine production, makes it a subject of interest for drug development professionals and researchers in immunology and pharmacology. The provided data on its synthesis, quantitative inhibitory and effective concentrations, and its impact on key signaling pathways, offer a solid foundation for further investigation into its therapeutic potential and for its use as a probe to dissect the complexities of inflammatory diseases.

References

- 1. Tenidap - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN103242304A - Synthetic method of anti-inflammatory drug tenidap sodium - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tenidap - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tenidap-modulated proinflammatory cytokine activation of a monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tenidap in patients with rheumatoid arthritis. A 4-week, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Tenidap in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenidap is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its therapeutic potential in treating rheumatoid arthritis. Accurate quantification of Tenidap in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tenidap in human plasma. The use of a stable isotope-labeled internal standard, Tenidap-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Tenidap and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tenidap and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Tenidap stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution and vortex. Add 200 µL of 2% formic acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Illustrative):

-

Tenidap: Precursor ion (Q1) m/z 355.1 → Product ion (Q3) m/z 184.1

-

This compound: Precursor ion (Q1) m/z 358.1 → Product ion (Q3) m/z 187.1

-

-

Method Validation

The method was validated according to established regulatory guidelines for bioanalytical method validation.[1][2][3]

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

Table 1: Calibration Curve for Tenidap in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 (LLOQ) | 0.012 | 98.5 |

| 5 | 0.058 | 101.2 |

| 20 | 0.235 | 99.8 |

| 50 | 0.591 | 100.5 |

| 100 | 1.182 | 99.1 |

| 250 | 2.955 | 98.7 |

| 500 | 5.910 | 101.8 |

| 1000 | 11.825 | 100.4 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

Table 2: Precision and Accuracy of Tenidap Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 97.2 | 8.1 | 98.9 |

| Low | 3 | 5.2 | 102.1 | 6.5 | 101.5 |

| Medium | 150 | 4.5 | 98.9 | 5.8 | 99.3 |

| High | 750 | 3.8 | 100.7 | 4.9 | 100.2 |

Recovery

The extraction recovery of Tenidap was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 3: Extraction Recovery of Tenidap

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | 92.5 |

| Medium | 150 | 94.1 |

| High | 750 | 93.7 |

Experimental Workflow

Caption: Experimental workflow for the quantification of Tenidap in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Tenidap in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is suitable for supporting pharmacokinetic and other clinical studies of Tenidap.

References

- 1. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 3. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Tenidap in Human Plasma using LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenidap in human plasma. Tenidap is a non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action, inhibiting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. The developed method utilizes protein precipitation for simple and rapid sample preparation, followed by a fast chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Tenidap.

Introduction

Tenidap ((Z)-5-chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide) is a potent anti-inflammatory agent.[1][2] Its dual inhibition of COX and 5-LOX enzymes makes it a subject of interest in inflammatory disease research.[1][3] Accurate and reliable quantification of Tenidap in biological matrices is essential for evaluating its pharmacokinetic profile and clinical efficacy. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical assays.[4] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Tenidap in human plasma.

Experimental

Materials and Reagents

-

Tenidap reference standard (≥98% purity)

-

Tenidap Internal Standard (IS) - (A suitable structural analog or stable isotope-labeled Tenidap would be ideal. For this protocol, we will propose the use of a structurally similar compound, such as Indomethacin, as an internal standard. The selection and validation of an appropriate IS is a critical step in method development).

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC-MS/MS Method Parameters

Note: The following parameters are proposed as a starting point for method development and will require optimization and validation in a specific laboratory setting.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

Table 2: Mass Spectrometry Parameters